2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-ethylphenyl)acetamide
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Overview
Description
Preparation Methods
Industrial Production: Industrial-scale production methods remain proprietary, but research and development efforts may have explored efficient routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Without precise data, we can’t pinpoint exact reagents. standard organic chemistry reagents (e.g., oxidants, reducing agents, Lewis acids) would likely be involved.
Major Products: These would depend on the specific reactions. For instance, oxidation could yield amide derivatives, while reduction might lead to amine products.
Scientific Research Applications
Chemistry: Investigate its role as a potential ligand or catalyst.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as receptor binding or enzyme inhibition.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Investigate signaling pathways modulated by its action.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from structurally related molecules.
Similar Compounds: While I don’t have a specific list, explore related compounds like isoquinolines, acetamides, or benzimidazoles .
Remember that detailed research articles would provide more in-depth information
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H26N2O4/c1-3-17-8-10-18(11-9-17)24-22(26)16-29-21-7-5-6-20-19(21)12-13-25(23(20)27)14-15-28-4-2/h5-13H,3-4,14-16H2,1-2H3,(H,24,26) |
InChI Key |
JKINYXMSYLFTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CCOCC |
Origin of Product |
United States |
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